molecular formula C22H21ClN2O7  xHCl (lot specific) B1140021 Anhydrochlortetracycline CAS No. 4497-08-9

Anhydrochlortetracycline

Cat. No. B1140021
CAS RN: 4497-08-9
M. Wt: 460.86 (Free base)
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Anhydrochlortetracycline is produced through the dehydration of chlortetracycline, a process that can occur during the acid-catalyzed degradation of the antibiotic. This reaction results in a more highly aromatized molecule by removing water from ring C of the parent compound, leading to the formation of anhydrochlortetracycline with distinct structural and chemical characteristics (Goodman et al., 1955).

Molecular Structure Analysis

The molecular structure of anhydrochlortetracycline has been elucidated using single crystal X-ray diffraction methods, revealing significant structural changes from the active tetracycline antibiotics. These structural differences are crucial in understanding the variation in biological activity between anhydrochlortetracycline and its parent compounds (Restivo & Palenik, 1969).

Chemical Reactions and Properties

Anhydrochlortetracycline exhibits interesting chemical reactions, especially in its interaction with metal ions such as Mg(II), Al(III), and Fe(III). These interactions have been studied in aqueous media, revealing the formation of complexes that could influence the molecule's toxicity and biological activity. The stability constants of these species were calculated, highlighting the complex's potential role in the mechanisms of toxicity associated with tetracycline antibiotics (Machado et al., 1995).

Physical Properties Analysis

The study of anhydrochlortetracycline's physical properties has been significantly advanced by spectroscopic and potentiometric investigations. These studies provide insights into the molecule's absorption characteristics, fluorescence, and interaction with metal ions, contributing to a deeper understanding of its chemical behavior and potential applications (Stoel et al., 1976).

Chemical Properties Analysis

Anhydrochlortetracycline's chemical properties, particularly its complexation with metal ions, have been a focus of research due to their implications for toxicity and pharmacological activity. The coordination chemistry of anhydrochlortetracycline with Cu(II) and Ni(II) ions, for instance, demonstrates the molecule's potential binding sites and how these interactions could affect its function and stability (De Siqueira et al., 1994).

Scientific Research Applications

  • Inhibitory Effect on Actinomycetes Growth : Anhydrochlortetracycline was found to strongly inhibit the growth of Streptomyces aureofaciens, an actinomycete. This compound is produced by acid degradation of chlortetracycline, resulting in a more highly aromatized molecule (Goodman, Matrishin, & Backus, 1955).

  • Chemical Assay Methods : In the production of 6-demethylchlortetracycline, an assay method was developed for this compound based on the difference in rates of conversion of compounds to their anhydro forms. This involves an acid-catalyzed reaction (Kelly & Wilson, 1965).

  • Spectrophotometric Assay for Pharmaceuticals : Anhydrochlortetracycline, along with anhydrotetracycline, was used in specific assays for chlortetracycline and tetracycline in pharmaceuticals based on their formation from these compounds under certain conditions (Chiccarelli, Woolford, & Avery, 1959).

  • Conformational Analysis of Anhydrotetracycline : Anhydrotetracycline, a toxic decomposition product of tetracycline, which shares similarities with anhydrochlortetracycline, was analyzed for its conformational changes. These changes are significant for understanding the toxic effects of the anhydrous derivative (Dos Santos, De Almeida, & Zerner, 1998).

  • Metal Complexes of Anhydrotetracycline : Studies on the complexation of anhydrotetracycline with metal ions like Cu(II) and Ni(II) revealed its potential binding sites and provided insights into its interactions with metals (de Siqueira et al., 1994).

  • Antibacterial Effects and Lysis of E. coli : Anhydrochlortetracycline was found to be bactericidal and caused lysis of Escherichia coli, demonstrating its significant antibacterial properties (Oliva et al., 1992).

Safety And Hazards

Anhydrochlortetracycline is considered hazardous by the 2012 OSHA Hazard Communication Standard4. It causes serious eye irritation and is suspected of damaging the unborn child4.


Future Directions

The future directions of Anhydrochlortetracycline research are not explicitly mentioned in the search results. However, there is a global demand for novel antimicrobials to treat life-threatening infections caused by the global spread of multidrug-resistant bacterial pathogens5. This could potentially include further research into the properties and uses of Anhydrochlortetracycline.


properties

IUPAC Name

(4S,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O7/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31)/t9-,16-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYIHXRYRNHXOE-BAQLRCJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50912301
Record name Anhydrochlortetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anhydrochlortetracycline

CAS RN

4497-08-9
Record name Anhydrochlortetracycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004497089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anhydrochlortetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANHYDROCHLORTETRACYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFG32T0I30
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.